Enhanced Cellular Uptake vs. Doxorubicin
Theprubicin demonstrates significantly greater cellular internalization than doxorubicin. A direct head-to-head comparison of HPMA copolymer conjugates showed that P-THP (polymer-conjugated Theprubicin) exhibited approximately 10-fold greater cellular uptake than P-DOX (polymer-conjugated doxorubicin) during a 240-minute incubation [1]. Furthermore, in free drug form, Theprubicin uptake by M5076 ovarian sarcoma cells was measured at 2.0-fold that of doxorubicin [2], and intracellular concentration reached 2.5 times that of doxorubicin [3].
| Evidence Dimension | Cellular Uptake & Intracellular Concentration |
|---|---|
| Target Compound Data | Cellular uptake of P-THP: 10x higher than P-DOX. Intracellular concentration: 2.5x that of doxorubicin. Uptake by M5076 cells: 2.0-fold that of doxorubicin. |
| Comparator Or Baseline | Doxorubicin (DOX) or P-DOX |
| Quantified Difference | 10-fold greater P-THP uptake; 2.5-fold higher intracellular concentration; 2.0-fold higher M5076 cell uptake. |
| Conditions | HPMA copolymer conjugates in tumor cells (240 min incubation); M5076 ovarian sarcoma cells. |
Why This Matters
This quantifiable difference in cellular uptake directly translates to enhanced potency, making Theprubicin a distinct and more effective tool than doxorubicin in cell-based assays, particularly in models with low doxorubicin sensitivity.
- [1] Pronounced Cellular Uptake of Pirarubicin versus That of Other Anthracyclines: Comparison of HPMA Copolymer Conjugates of Pirarubicin and Doxorubicin. Nakamura H, et al. Mol Pharm. 2016;13(12):4106-4115. View Source
- [2] Doxorubicin and pirarubicin transport in tumor cells and antitumor effect. J-STAGE. 1998;13(1):35-40. View Source
- [3] Pirarubicin (Topoisomerase inhibitor). Beyotime Biotechnology. View Source
